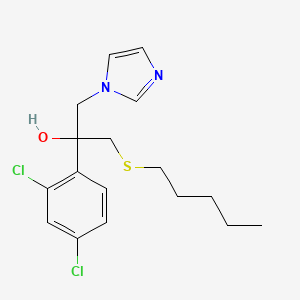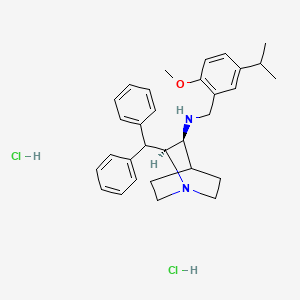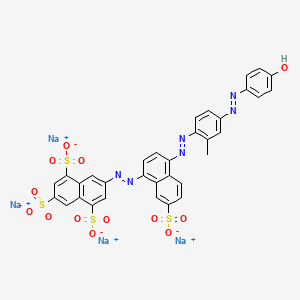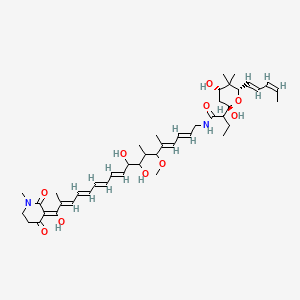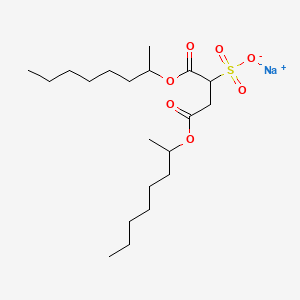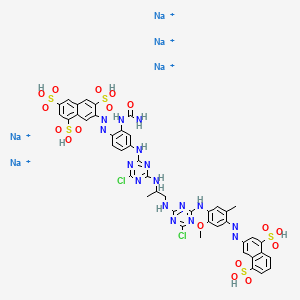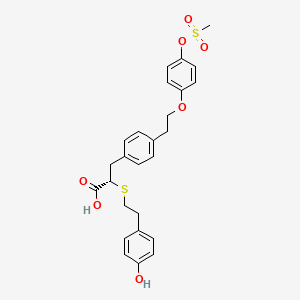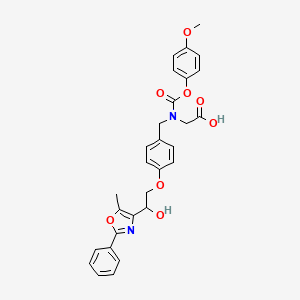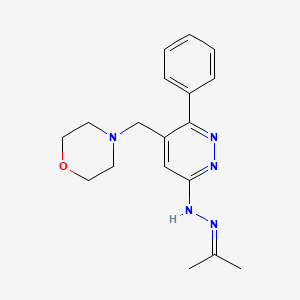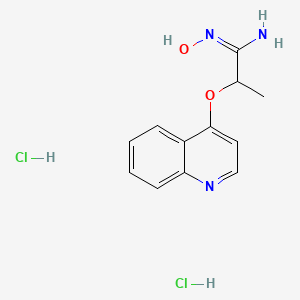
N-Hydroxy-2-(4-quinolinyloxy)propanimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate [French] is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate involves multiple steps, starting from the preparation of the quinoline ring system. Common synthetic routes for quinoline derivatives include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods typically involve cyclization reactions, where aniline derivatives react with various reagents under specific conditions to form the quinoline ring.
For the specific synthesis of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate, the following steps are involved:
- Preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate.
- Conversion of 4-hydroxyquinoline to (Quinolinyl-4)oxy-2 propionamidoxime through a series of reactions involving hydroxylamine and propionamide.
- Formation of the dichlorhydrate salt by reacting the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using green chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring system, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quaternary ammonium salts, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly effective in treating bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar ring structure.
Quinoxaline: Another nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring system.
Quinazoline: A compound with a fused benzene and pyrimidine ring system.
Uniqueness
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate is unique due to its specific functional groups and the presence of the dichlorhydrate salt. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other quinoline derivatives.
Properties
CAS No. |
86346-58-9 |
|---|---|
Molecular Formula |
C12H15Cl2N3O2 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
N'-hydroxy-2-quinolin-4-yloxypropanimidamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-6-7-14-10-5-3-2-4-9(10)11;;/h2-8,16H,1H3,(H2,13,15);2*1H |
InChI Key |
BRYPKQLRUGQKFH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)OC1=CC=NC2=CC=CC=C21.Cl.Cl |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=NC2=CC=CC=C21.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



